Hexaamminenickel(II) bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azane;dibromonickel | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRWEJQXKZQPJA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Ni](Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H18N6Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure of Hexaamminenickel(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the crystal structure of hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂. The information is compiled from crystallographic studies, focusing on the spatial arrangement of atoms and the methodologies used for its determination.

Crystal Structure and Properties

This compound is an ionic coordination complex consisting of a central nickel(II) ion octahedrally coordinated to six ammonia (B1221849) (ammine) ligands, forming the complex cation [Ni(NH₃)₆]²⁺. The charge is balanced by two bromide anions (Br⁻).

The compound crystallizes in a well-known and highly symmetric structure type. It is isostructural with a series of other 3d transition metal hexaammine halides, such as [Fe(NH₃)₆]Br₂ and [Co(NH₃)₆]Br₂.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction methods. It belongs to the cubic crystal system and adopts the K₂[PtCl₆] (potassium hexachloroplatinate) structure type. This is a common arrangement for compounds with the general formula A₂BX₆. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | [Ni(NH₃)₆]Br₂ |

| Crystal System | Cubic |

| Space Group | Fm-3m (No. 225) |

| Lattice Parameter (a) | 10.35 Å |

| Unit Cell Volume (V) | 1108.7 ų |

| Formula Units (Z) | 4 |

| Structure Type | K₂[PtCl₆] |

Data sourced from foundational crystallographic studies of isostructural hexaammine metal halides.

In this structure, the voluminous [Ni(NH₃)₆]²⁺ cations occupy the positions of the K⁺ ions in the K₂[PtCl₆] lattice, while the Br⁻ anions occupy the positions of the PtCl₆²⁻ anions. This arrangement creates a face-centered cubic lattice. The central nickel atoms are located at the corners and face centers of the unit cell.

Experimental Methodology

The determination of the crystal structure of this compound and its isomorphs relies on X-ray diffraction techniques, typically using single crystals.

Synthesis of Single Crystals

A common method for preparing single crystals of hexaamminenickel(II) halides involves the reaction of a hydrated nickel(II) salt with an ammonium (B1175870) salt in an aqueous ammonia solution.

Protocol for [Ni(NH₃)₆]Cl₂ (Isostructural Analogue):

-

A solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and ammonium chloride (NH₄Cl) is prepared in water.

-

Concentrated aqueous ammonia is added to this solution.

-

The resulting mixture is allowed to stand, during which time violet single crystals of the hexaamminenickel(II) complex precipitate.

-

The crystals are then isolated by filtration.

A similar procedure using nickel(II) bromide and ammonium bromide would be employed to synthesize the target compound.

Structure Determination by X-ray Diffraction

The crystallographic data presented in this guide are derived from single-crystal X-ray diffraction experiments.

General Experimental Workflow:

-

Crystal Mounting: A suitable single crystal of [Ni(NH₃)₆]Br₂ is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The resulting diffraction pattern of scattered X-rays is recorded by a detector.

-

Data Processing: The intensities and positions of the diffraction spots are measured. This data is used to determine the dimensions and symmetry of the unit cell.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental diffraction data. For the hexaammine complexes, it is noted that the hydrogen atoms of the ammonia ligands are often dynamically disordered.

Structural Relationships

The formation of the [Ni(NH₃)₆]Br₂ crystal structure can be conceptualized as the assembly of its constituent ions into a stable, repeating lattice.

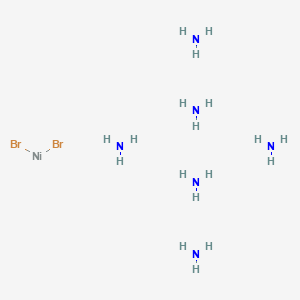

Caption: Logical flow from constituent ions to the final crystal lattice.

In-Depth Technical Guide to Hexaamminenickel(II) Bromide ([Ni(NH3)6]Br2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of hexaamminenickel(II) bromide, [Ni(NH3)6]Br2. The information is curated for researchers, scientists, and professionals in drug development who may utilize this coordination compound in various applications, from synthetic chemistry to materials science.

Physical Properties

This compound is a coordination complex consisting of a central nickel(II) ion octahedrally coordinated to six ammonia (B1221849) ligands, with two bromide ions as counter-anions. It typically presents as purple crystalline solid.[1] This compound is paramagnetic due to the presence of two unpaired electrons in the d-orbitals of the nickel(II) center.

Table 1: Quantitative Physical Properties of [Ni(NH3)6]Br2

| Property | Value |

| Molecular Weight | 320.68 g/mol [2][3] |

| Appearance | Purple crystals[1] |

| Density | 1.486 g/cm³[1] |

| Melting Point | Decomposes upon heating[4] |

| Solubility in Water | Soluble |

| Solubility in Liquid Ammonia | Soluble[5] |

| Solubility in Ethanol (B145695) | Used as a wash, suggesting low solubility[6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the lability of the ammonia ligands and the redox chemistry of the nickel(II) center and bromide anions.

Thermal Decomposition

Upon heating, this compound does not melt but undergoes thermal decomposition. The process involves the stepwise loss of ammonia ligands. The decomposition of related hexaammine nickel(II) halides, such as the chloride, has been shown to proceed through intermediates like the diammine complex (e.g., [Ni(NH3)2]Br2) before further decomposition.[7]

Acid-Base Reactivity

The hexaamminenickel(II) cation, [Ni(NH3)6]2+, is susceptible to hydrolysis in aqueous solutions, a reaction that is suppressed by the presence of excess ammonia. In acidic solutions, the ammonia ligands are protonated and displaced by water molecules, leading to the formation of the hexaaquanickel(II) ion, [Ni(H2O)6]2+, which imparts a green color to the solution.

The reaction with a strong acid like sulfuric acid will protonate the ammonia ligands, causing them to dissociate from the nickel center. The bromide counter-ion can also be oxidized by concentrated sulfuric acid, producing bromine and sulfur dioxide.[8][9]

In the presence of a strong base, such as potassium hydroxide (B78521), the hexaamminenickel(II) complex can react. High concentrations of hydroxide ions can lead to the precipitation of nickel(II) hydroxide, Ni(OH)2, a green solid.[10][11][12]

Redox Reactions

The nickel(II) center in [Ni(NH3)6]Br2 can be involved in redox reactions. For instance, it can be reduced to elemental nickel by strong reducing agents. The bromide ion can also participate in redox reactions, being oxidized to bromine (Br2) by strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous chloride salt.[6][13]

Materials:

-

Nickel(II) bromide (NiBr2)

-

Concentrated aqueous ammonia (NH3)

-

Ethanol

-

Deionized water

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve a known quantity of nickel(II) bromide in a minimal amount of deionized water in a beaker.

-

In a fume hood, slowly add an excess of concentrated aqueous ammonia to the nickel(II) bromide solution with constant stirring. A color change from the initial color of the nickel bromide solution to a deep blue or purple indicates the formation of the hexaamminenickel(II) complex.

-

Cool the reaction mixture in an ice bath for approximately 15-20 minutes to promote the precipitation of the product.

-

Collect the purple crystals by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals first with a small amount of ice-cold concentrated ammonia, followed by a wash with ethanol to remove any remaining water and unreacted starting materials.

-

Dry the product in a desiccator.

Characterization

UV-Visible Spectroscopy: The UV-Visible spectrum of an aqueous solution of [Ni(NH3)6]Br2 can be recorded to confirm the presence of the [Ni(NH3)6]2+ complex. The spectrum should exhibit characteristic absorption bands for the d-d transitions of the octahedral nickel(II) center.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of the ammonia ligands to the nickel center. Characteristic N-H stretching and bending vibrations will be present in the spectrum.

Visualizations

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Caption: A diagram showing the primary reaction pathways of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. webqc.org [webqc.org]

- 3. scbt.com [scbt.com]

- 4. grokipedia.com [grokipedia.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solved QUESTIONS 1. When a solution of nickel(II) bromide is | Chegg.com [chegg.com]

- 11. homework.study.com [homework.study.com]

- 12. Solved QUESTIONS 1. When a solution of nickel(II) bromide is | Chegg.com [chegg.com]

- 13. drcarman.info [drcarman.info]

An In-depth Technical Guide to the Synthesis of Hexaamminenickel(II) Bromide from Various Nickel(II) Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂, a coordination compound of interest in various chemical research and development applications. The document details experimental protocols for the synthesis of this complex from several common nickel(II) starting materials, including nickel(II) hydroxide (B78521), nickel(II) bromide, nickel(II) sulfate (B86663), and nickel(II) nitrate (B79036). Furthermore, this guide presents a comparative summary of reaction yields and key characterization data.

Introduction

This compound is an inorganic complex where a central nickel(II) ion is coordinated to six ammonia (B1221849) ligands. This compound, and its analogous halide complexes, are valuable precursors in the synthesis of other nickel compounds and find applications in catalysis and materials science. The synthesis typically involves the displacement of water or other ligands from a nickel(II) salt by ammonia in an aqueous solution. The choice of the nickel(II) source can influence the reaction conditions, work-up procedures, and overall efficiency of the synthesis. This guide aims to provide detailed methodologies and comparative data to aid researchers in selecting the most suitable synthetic route for their specific needs.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound from various nickel(II) sources are outlined below. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be strictly followed, especially when handling concentrated ammonia and nickel salts, which are toxic.

Synthesis from Nickel(II) Hydroxide

This method is adapted from the well-established procedure described by G. W. Watt in Inorganic Syntheses.[1]

Reaction: Ni(OH)₂(s) + 2HBr(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Br₂(aq) + 2H₂O(l)

Procedure:

-

In a fume hood, dissolve 20 g of hydrated nickel(II) hydroxide in 55 mL of warm, constant-boiling hydrobromic acid (48% HBr).

-

If any solid remains, filter the solution.

-

To the filtrate, add an additional 3 mL of hydrobromic acid and dilute with water to a total volume of 150 mL.

-

In a separate beaker, prepare a solution of 550 mL of concentrated aqueous ammonia (28-30%).

-

Slowly add the nickel bromide solution to the concentrated ammonia solution with constant stirring. The addition should be dropwise over a period of 20-25 minutes.

-

Cool the resulting purple solution in an ice bath for 30 minutes to promote crystallization.

-

Collect the precipitated violet crystals by suction filtration using a Büchner funnel.

-

Wash the crystals with two portions of 25 mL of ice-cold concentrated ammonia, followed by two portions of 25 mL of ethanol (B145695), and finally with two portions of 25 mL of diethyl ether to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent.

Synthesis from Nickel(II) Bromide

This protocol is an adaptation of the common synthesis for the analogous chloride complex.

Reaction: NiBr₂(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Br₂(aq)

Procedure:

-

Dissolve a known amount of nickel(II) bromide (e.g., 5.0 g) in a minimal amount of deionized water (e.g., 10 mL) in a beaker.

-

In a fume hood, slowly add concentrated aqueous ammonia (28-30%) with constant stirring until the initial precipitate of nickel(II) hydroxide redissolves to form a deep blue solution. An excess of ammonia is required.

-

Cool the solution in an ice bath for 30 minutes to induce crystallization of the purple this compound.

-

Isolate the crystals by suction filtration.

-

Wash the product sequentially with small portions of ice-cold concentrated ammonia, ethanol, and diethyl ether.

-

Dry the final product.

Synthesis from Nickel(II) Sulfate

This method involves an in-situ formation of nickel(II) bromide followed by complexation.

Reaction: NiSO₄(aq) + 2NH₄Br(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Br₂(s) + (NH₄)₂SO₄(aq)

Procedure:

-

Dissolve a specific amount of nickel(II) sulfate hexahydrate (e.g., 5.0 g) in approximately 20 mL of deionized water.

-

Add a stoichiometric amount of ammonium (B1175870) bromide (or a slight excess) to the nickel sulfate solution and stir until dissolved.

-

In a fume hood, slowly add concentrated aqueous ammonia with continuous stirring. A precipitate of this compound will form.

-

Continue stirring for 15-20 minutes to ensure complete reaction.

-

Cool the mixture in an ice bath for 30 minutes.

-

Collect the purple crystals by suction filtration.

-

Wash the crystals with ice-cold dilute ammonia solution, followed by ethanol and diethyl ether.

-

Dry the product thoroughly.

Synthesis from Nickel(II) Nitrate

This procedure is analogous to the synthesis from nickel(II) sulfate, involving a similar double displacement and complexation reaction.[2]

Reaction: Ni(NO₃)₂(aq) + 2NH₄Br(aq) + 6NH₃(aq) → [Ni(NH₃)₆]Br₂(s) + 2NH₄NO₃(aq)

Procedure:

-

Dissolve 25 g of nickel(II) nitrate in the smallest possible amount of water.[2]

-

Add a stoichiometric amount of ammonium bromide and stir to dissolve.

-

In a fume hood, add a 25% ammonia solution until the initially formed precipitate completely dissolves, resulting in a deep blue solution.[2]

-

Add a saturated solution of ammonium chloride and a 2 N ammonia solution to complete the precipitation. To adapt for the bromide salt, a saturated solution of ammonium bromide should be used.

-

Immediately filter the precipitate using a Büchner funnel.[2]

-

Wash the collected solid twice with the precipitant solution, then with concentrated ammonia, followed by a 1:1 mixture of ethanol and concentrated ammonia, and finally with 96% ethanol.[2]

-

Dry the product at a temperature not exceeding 100 °C.[2]

Quantitative Data Summary

The yield of this compound can vary depending on the chosen synthetic route and reaction conditions. While the literature often reports "high yields" for the synthesis from nickel(II) hydroxide, specific quantitative data for the bromide salt from various precursors is not extensively documented.[1] For comparative purposes, reported yields for the analogous hexaamminenickel(II) chloride are included.

| Starting Material | Product | Reported Yield | Reference |

| Nickel(II) Hydroxide | [Ni(NH₃)₆]Br₂ | High | [1] |

| Nickel(II) Chloride Hexahydrate | [Ni(NH₃)₆]Cl₂ | 37.08% | [3] |

| Nickel(II) Chloride Hexahydrate | [Ni(NH₃)₆]Cl₂ | 40.24% | [4] |

Note: The yields for the chloride complex are provided as a reference and may not be directly comparable to the yields for the bromide complex.

Characterization Data

This compound is a violet crystalline solid. Key characterization data includes:

-

Molecular Formula: [Ni(NH₃)₆]Br₂

-

Molar Mass: 320.68 g/mol

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the vibrational modes of the coordinated ammonia ligands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | N-H stretching vibrations |

| ~1600 | Degenerate NH₃ deformation |

| ~1200 | Symmetric NH₃ deformation |

| ~800-600 | NH₃ rocking |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, in aqueous solution exhibits characteristic d-d transitions.

| Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment |

| ~360 nm | ~8 L mol⁻¹ cm⁻¹ | ³A₂g → ³T₁g(P) |

| ~590 nm | ~7 L mol⁻¹ cm⁻¹ | ³A₂g → ³T₁g(F) |

| ~980 nm | ~5 L mol⁻¹ cm⁻¹ | ³A₂g → ³T₂g |

The pale blue color of the hexaamminenickel(II) complex in solution is due to absorption in the yellow region of the visible spectrum.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the synthesis of this compound.

Caption: Synthetic routes to [Ni(NH₃)₆]Br₂ from various nickel(II) sources.

Caption: General experimental workflow for the synthesis of [Ni(NH₃)₆]Br₂.

Conclusion

This technical guide has detailed several reliable methods for the synthesis of this compound from readily available nickel(II) sources. The choice of starting material will depend on factors such as availability, cost, and desired purity of the final product. While specific yield data for the bromide complex is not abundant in the literature, the provided protocols, adapted from established syntheses of related compounds, offer robust starting points for laboratory preparation. The characterization data and workflow diagrams serve as valuable resources for researchers working with this and similar coordination complexes.

References

An In-depth Technical Guide on the Solubility of Hexaamminenickel(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexaamminenickel(II) bromide in aqueous and organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes information on analogous hexaamminenickel(II) salts to provide a broader context for its solubility characteristics. Detailed experimental protocols for determining the solubility of this and similar coordination complexes are also presented.

Introduction to this compound

This compound, with the chemical formula [Ni(NH₃)₆]Br₂, is a coordination compound consisting of a central nickel(II) ion octahedrally coordinated to six ammonia (B1221849) ligands, with two bromide ions as counter-anions. The stability and solubility of this complex are crucial for its application in various fields, including as a precursor in the synthesis of other nickel compounds and in materials science. The interaction of the complex with different solvent environments dictates its utility and behavior in chemical reactions and formulations.

Solubility Profile

The solubility of a coordination complex like this compound is governed by the lattice energy of the crystalline solid and the solvation energy of its constituent ions in the solvent. While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative understanding can be derived from available information and the behavior of analogous compounds.

Data Presentation: Qualitative Solubility of this compound and Related Compounds

| Solvent System | This compound | Hexaamminenickel(II) Chloride | General Metal Ammine Complexes |

| Aqueous Solvents | |||

| Water | Soluble[1] | Reportedly readily soluble, but also noted to decompose, liberating ammonia.[2][3][4][5][6][7][8] There is conflicting information. | Generally stabilized in aqueous solutions relative to aquo complexes. |

| Aqueous Ammonia | Soluble in boiling aqueous ammonia; insoluble in cold.[9] The solubility decreases with increasing free ammonia concentration.[3] | Soluble.[3][6][7] | Solubility is common. |

| Concentrated Ammonia | Information not available. | Insoluble.[6][10] | Often have limited solubility. |

| Organic Solvents | |||

| Alcohols (e.g., Ethanol) | Information not available. | Insoluble.[6][10] | Generally insoluble. |

| Polar Aprotic Solvents | Expected to have limited solubility. | Information not available. | May exhibit some solubility in solvents like DMSO and DMF. |

| (e.g., DMSO, DMF) |

Data Presentation: Quantitative Solubility of Analogous Hexaamminenickel(II) Salts

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Hexaamminenickel(II) Nitrate | Water | 20 | 4.46[2] |

| Ammonium Nickel(II) Sulfate (B86663) Hexahydrate | Water | 20 | 10.4[11] |

| 80 | 30[11] | ||

| Nickel(II) Sulfate Hexahydrate | Water | 20 | 37.8[12] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of coordination complexes like this compound.

3.1. Isothermal Shake-Flask Method

This is a widely recognized method for determining the equilibrium solubility of a compound.

-

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Clarify the sample by centrifugation and/or filtration through a syringe filter.

-

Accurately dilute the clear, saturated solution with the solvent to a concentration suitable for analysis.

-

Determine the concentration of the nickel complex in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry, atomic absorption spectroscopy).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

3.2. Gravimetric Analysis

This method is suitable for determining the solubility in a volatile solvent.

-

Materials:

-

This compound

-

Volatile solvent of interest (e.g., water)

-

Thermostatically controlled water bath

-

Filtration apparatus

-

Evaporating dish

-

Analytical balance

-

Drying oven

-

-

Procedure:

-

Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the shake-flask method.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.

-

Carefully evaporate the solvent by heating the dish in a drying oven at a temperature that will not decompose the complex.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the solid residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

3.3. UV-Vis Spectrophotometric Analysis

This method is applicable for colored compounds like this compound.

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Solubility Measurement:

-

Prepare a saturated solution as described in the shake-flask method.

-

After filtration, dilute an aliquot of the saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution to determine the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Selecting an Analytical Method

Caption: Decision tree for selecting an analytical method for solubility determination.

References

- 1. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 2. americanelements.com [americanelements.com]

- 3. academic.oup.com [academic.oup.com]

- 4. americanelements.com [americanelements.com]

- 5. lookchem.com [lookchem.com]

- 6. HEXAAMMINENICKEL(II) CHLORIDE | 10534-88-0 [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. CAS 10534-88-0: Hexaamminenickel(II) chloride | CymitQuimica [cymitquimica.com]

- 9. ejournal.upi.edu [ejournal.upi.edu]

- 10. 7785-20-8 CAS MSDS (Ammonium nickel(II) sulfate hexahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Nickel(II) sulfate hexahydrate | 227676 | Solstice Advanced Materials [lab.solstice.com]

A Technical Guide to the Magnetic Properties and Electron Configuration of Hexaamminenickel(II) Complexes

Abstract: This technical guide provides a comprehensive analysis of the magnetic properties and electron configuration of hexaamminenickel(II), [Ni(NH₃)₆]²⁺, complexes. It is intended for researchers, scientists, and professionals in drug development who are engaged with transition metal chemistry. This document details the theoretical underpinnings of the complex's electronic structure, presents quantitative magnetic and spectroscopic data, and outlines the experimental protocols for their determination.

Introduction

Hexaamminenickel(II) chloride, with the chemical formula [Ni(NH₃)₆]Cl₂, is a classic example of a coordination compound that serves as an excellent model for understanding the principles of crystal field theory, electron configuration, and magnetism in transition metal complexes.[1][2] The central nickel(II) ion is octahedrally coordinated by six neutral ammonia (B1221849) ligands.[1][2] This guide will explore the electronic structure of the Ni(II) center and how the ligand field influences its magnetic properties.

Electron Configuration and Crystal Field Theory

The nickel atom has an electron configuration of [Ar] 3d⁸ 4s². In the +2 oxidation state, nickel loses its two 4s electrons, resulting in a Ni²⁺ ion with a 3d⁸ electron configuration.[3]

In an isolated gaseous Ni²⁺ ion, the five 3d orbitals are degenerate. However, when surrounded by six ammonia ligands in an octahedral geometry, the d-orbitals experience electrostatic repulsion from the ligand lone pairs. This repulsion is not uniform across all d-orbitals. The dₓ²-y² and d₂² orbitals, which point directly along the axes toward the ligands, experience greater repulsion and are raised in energy. The dxy, dxz, and dyz orbitals, which are oriented between the axes, experience less repulsion and are stabilized at a lower energy level.[4] This phenomenon is known as crystal field splitting.[4][5]

The energy separation between these two sets of orbitals is denoted as Δₒ (or 10Dq) for an octahedral complex.[4] For the [Ni(NH₃)₆]²⁺ complex, the eight 3d electrons are arranged in the split orbitals. Following Hund's rule, the first three electrons occupy the lower energy t₂g orbitals (dxy, dxz, dyz) individually. The next two electrons will also singly occupy the higher energy e₉ orbitals (dₓ²-y², d₂²) because the crystal field splitting energy (Δₒ) for ammonia ligands is not large enough to overcome the electron-electron repulsion (pairing energy) that would occur if the electrons were to pair up in the t₂g orbitals.[6] The remaining three electrons then pair up with the electrons already in the t₂g orbitals. The resulting electron configuration for the Ni²⁺ ion in this complex is t₂g⁶ e₉².[6]

Magnetic Properties

Substances with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field.[5] The electron configuration of [Ni(NH₃)₆]²⁺ (t₂g⁶ e₉²) reveals two unpaired electrons in the higher energy e₉ orbitals.[1][2][6] Consequently, hexaamminenickel(II) complexes are paramagnetic.[1][2]

The effective magnetic moment (μ_eff) of a paramagnetic substance can be estimated using the spin-only formula:

μ_eff = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. For [Ni(NH₃)₆]²⁺ with n=2, the predicted spin-only magnetic moment is √[2(2+2)] = √8 ≈ 2.83 B.M.[7][8] Experimental values are typically in the range of 2.9 to 3.4 B.M., with the deviation from the spin-only value attributed to orbital contributions to the magnetic moment.

Quantitative Data

The magnetic and spectroscopic properties of hexaamminenickel(II) complexes have been experimentally determined.

| Property | Symbol | Value |

| Number of Unpaired Electrons | n | 2 |

| Spin-only Magnetic Moment | μ_s | ~2.83 B.M. |

| Experimentally Observed Magnetic Moment | μ_eff | 2.9 - 3.4 B.M. |

| Crystal Field Splitting Energy | Δₒ (10Dq) | ~10,800 cm⁻¹ |

| UV-Vis Absorption Maxima | λ_max | ~360 nm, ~590 nm |

Note: The value of Δₒ is derived from the lowest energy d-d electronic transition observed in the UV-Vis spectrum.[9]

Experimental Protocols

Synthesis of Hexaamminenickel(II) Chloride

Hexaamminenickel(II) chloride can be synthesized by the reaction of nickel(II) chloride hexahydrate with an excess of concentrated aqueous ammonia.[1][5]

Procedure:

-

Dissolve approximately 4.0-4.5 g of nickel(II) chloride hexahydrate ([Ni(H₂O)₆]Cl₂) in about 10 mL of deionized water in a beaker.[5]

-

Slowly add concentrated aqueous ammonia to the solution with stirring until the final volume is around 50 mL. This should be performed in a fume hood.[5]

-

Continue stirring for about 15 minutes, then cool the beaker in an ice bath to promote crystallization.[5]

-

After sufficient crystal formation (approximately 20 minutes), collect the violet crystals by suction filtration using a Buchner funnel.[5]

-

Wash the crystals first with a small amount of ice-cold aqueous ammonia, followed by a wash with ethanol.[5]

-

Dry the product on the filter paper by drawing air through the funnel for about 15 minutes.[5]

Determination of Magnetic Susceptibility by the Gouy Method

The Gouy method is a common technique to measure the magnetic susceptibility of a solid sample.[10][11] It involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.[12]

Procedure:

-

Instrument Calibration:

-

Measure the weight of an empty Gouy tube with the electromagnet off (W₁) and on (W₂). The difference (δ = W₂ - W₁) accounts for the diamagnetism of the tube.[13]

-

Fill the tube to a calibrated mark with a standard substance of known magnetic susceptibility, such as [Ni(en)₃]S₂O₃, and measure its weight with the magnet off (W₄) and on (W₅).[11][13]

-

-

Sample Measurement:

-

Grind the synthesized hexaamminenickel(II) chloride into a fine, uniform powder and pack it into the Gouy tube to the same calibrated mark.[5]

-

Measure the weight of the sample-filled tube with the electromagnet off (W₆) and on (W₇).

-

-

Calculation:

-

The mass susceptibility (χ_g) of the sample is calculated using the weights of the sample and the calibrant, and the known susceptibility of the calibrant.

-

The molar susceptibility (χ_m) is then obtained by multiplying the mass susceptibility by the molar mass of the complex.

-

The effective magnetic moment (μ_eff) is calculated from the molar susceptibility using the equation: μ_eff = 2.828 √(χ_m * T), where T is the absolute temperature.[5]

-

Determination of Crystal Field Splitting by UV-Vis Spectroscopy

The energy of the d-d electronic transitions can be determined using UV-Vis spectroscopy, which provides the value for Δₒ.[14][15]

Procedure:

-

Prepare a solution of the hexaamminenickel(II) complex of a known concentration in a suitable solvent (e.g., dilute aqueous ammonia).

-

Record the UV-Vis absorption spectrum of the solution over a range of wavelengths (e.g., 300-800 nm).

-

Identify the wavelengths of maximum absorbance (λ_max) for the d-d transitions. For [Ni(NH₃)₆]²⁺, there are typically three observable bands.

-

The energy of the lowest energy transition corresponds to Δₒ. This energy can be calculated using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength of the absorption maximum. The energy is then typically converted to wavenumbers (cm⁻¹).

Visualizations

Caption: d-orbital splitting in hexaamminenickel(II).

Caption: Experimental workflow for characterization.

Conclusion

The hexaamminenickel(II) complex is a paramagnetic species with two unpaired electrons, a fact that is directly explained by its d⁸ electron configuration in an octahedral crystal field. The ammonia ligands, while considered relatively strong field ligands, do not induce spin pairing in the Ni(II) ion. The magnetic moment and the crystal field splitting energy are key experimental parameters that can be determined through straightforward laboratory techniques, providing a tangible link between theoretical models of electronic structure and observable physical properties. This guide has provided the essential theoretical background, quantitative data, and experimental methodologies for the comprehensive study of this important coordination complex.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Hexaamminenickel chloride - Wikipedia [en.wikipedia.org]

- 3. In [Ni(NH3)6]+2 why didn't the pair up of electrons take place | Filo [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drcarman.info [drcarman.info]

- 6. [Ni (NH3)6]2+paramagnetic while [Ni (CN) 6]4-diamagnetic - PG.CHEMEASY [chemisfast.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. people.bath.ac.uk [people.bath.ac.uk]

- 15. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]

Thermal decomposition pathway and intermediates of hexaamminenickel(II) bromide.

A Technical Guide to the Thermal Decomposition of Hexaamminenickel(II) Bromide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of the thermal decomposition pathway of this compound, [Ni(NH₃)₆]Br₂. It details the sequential degradation steps, identifies the chemical intermediates, and presents key quantitative data derived from thermal analysis techniques. This guide synthesizes findings from studies employing thermogravimetric analysis (TGA), differential thermal analysis (DTA), mass spectrometry (MS), and temperature-resolved X-ray diffraction (TR-XRD). Detailed experimental methodologies and graphical representations of the decomposition pathway and analytical workflow are included to support researchers in the fields of materials science and coordination chemistry.

Introduction

This compound is a coordination complex that has been a subject of interest in thermal analysis due to its well-defined, multi-step decomposition process. Understanding the thermal behavior of such metal-ammine complexes is crucial for applications in materials synthesis, particularly for producing nano-sized metallic materials and for understanding the stability of coordination compounds. This guide focuses on the pathway, intermediates, and energetics of the thermal decomposition of [Ni(NH₃)₆]Br₂ in an inert atmosphere.

Thermal Decomposition Pathway

The thermal decomposition of solid this compound is a sequential process characterized by the stepwise loss of ammonia (B1221849) (NH₃) ligands, followed by the decomposition of the resulting nickel bromide salt. The process occurs in three principal stages.[1]

-

Stage I: Deamination to Diamminenickel(II) Bromide The decomposition begins at approximately 90°C with the liberation of four of the six ammonia ligands.[1] This step results in the formation of the intermediate, diammine nickel(II) bromide, [Ni(NH₃)₂]Br₂. The evolved ammonia can be detected by mass spectrometry, with a characteristic ion peak appearing around 165°C.[1]

-

Stage II: Deamination to Nickel(II) Bromide As the temperature increases, the remaining two ammonia ligands are released from the diammine intermediate, yielding anhydrous nickel(II) bromide (NiBr₂).[1]

-

Stage III: Reduction to Metallic Nickel In the final stage, nickel(II) bromide decomposes to form nano-sized metallic nickel as the final solid product.[1][2][3] The overall decomposition process shows a total mass loss of approximately 49%, which corresponds to the formation of metallic nickel.[1]

Evolved gas analysis (EGA) has revealed that in addition to ammonia, the pyrolysis process can cause fragmentation of the liberated NH₃ molecules.[1][2][4] This results in the detection of transient species such as NH₂, NH, N₂, and H₂.[1][2][4] The entire decomposition pathway involves multiple endothermic events as observed in DTA.[1]

Quantitative Decomposition Data

The quantitative data for the thermal decomposition of [Ni(NH₃)₆]Br₂ is summarized below. It is important to note that temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.

| Stage | Reaction | Starting Temp. (°C) | Key MS Peak Temp. (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) | Final Solid Product |

| I | [Ni(NH₃)₆]Br₂ → [Ni(NH₃)₂]Br₂ + 4NH₃ | ~90[1] | ~165 (for NH₃)[1] | 20.95% | 20.95% | [Ni(NH₃)₂]Br₂ |

| II | [Ni(NH₃)₂]Br₂ → NiBr₂ + 2NH₃ | >165 | - | 10.48% | 31.43% | NiBr₂ |

| III | NiBr₂ → Ni + Br₂ | >300 | - | 17.57% | 49.00%[1] | Metallic Nickel[2][3] |

Note: Mass loss percentages are calculated based on the initial molar mass of [Ni(NH₃)₆]Br₂. The final cumulative mass loss of 49% corresponding to the formation of metallic nickel is experimentally confirmed.[1]

Experimental Protocols

The characterization of the thermal decomposition of [Ni(NH₃)₆]Br₂ typically involves a combination of advanced analytical techniques.

4.1 Simultaneous Thermogravimetric Analysis/Differential Thermal Analysis - Mass Spectrometry (TGA/DTA-MS)

This is the primary technique used to investigate the decomposition process.

-

Objective: To simultaneously measure the change in mass (TGA) and heat flow (DTA) of a sample as a function of temperature, while identifying the evolved gaseous products (MS).

-

Instrumentation: A simultaneous TGA/DTA instrument coupled online to a mass spectrometer.

-

Sample Preparation: A small amount of the [Ni(NH₃)₆]Br₂ sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[5][6]

-

Typical Experimental Parameters:

-

Heating Rate: A linear heating rate, often 10 K/min, is applied.[6]

-

Temperature Range: The sample is heated from ambient temperature up to 600-800°C to ensure complete decomposition.

-

Atmosphere: The experiment is conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50-80 mL/min) to prevent oxidative side reactions and to efficiently carry evolved gases to the mass spectrometer.[5][6]

-

-

Data Analysis: The TGA curve provides quantitative information on mass loss at each stage. The DTA curve indicates whether the decomposition steps are endothermic or exothermic. The MS data identifies the chemical nature of the evolved gases by their mass-to-charge ratio (m/z).

4.2 Temperature-Resolved X-ray Diffraction (TR-XRD)

-

Objective: To identify the crystalline phases of the solid intermediates and the final product at various stages of the decomposition in situ.[2][4]

-

Methodology: The [Ni(NH₃)₆]Br₂ sample is placed in a high-temperature reaction chamber within an X-ray diffractometer. The sample is heated according to a predefined temperature program that mimics the TGA experiment. XRD patterns are collected continuously or at specific temperature intervals throughout the heating process.

-

Data Analysis: The resulting diffraction patterns are analyzed to identify the crystal structures present at each temperature, confirming the formation of intermediates like [Ni(NH₃)₂]Br₂, NiBr₂, and the final metallic nickel product.[2][4]

Visualized Pathways and Workflows

5.1 Thermal Decomposition Pathway Diagram

The following diagram illustrates the sequential chemical transformations during the thermal decomposition of this compound.

Caption: Sequential decomposition of [Ni(NH₃)₆]Br₂ through its intermediates.

5.2 Experimental Analysis Workflow

This diagram outlines the typical workflow for investigating the thermal properties of a metal-ammine complex.

Caption: Standard workflow for thermal analysis of coordination complexes.

References

- 1. akjournals.com [akjournals.com]

- 2. akjournals.com [akjournals.com]

- 3. Thermal decomposition studies of [Ni(NH3)6]X2 (X = Cl, Br) in the solid state using TG-MS and TR-XRD | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

Hexaamminenickel(II) Bromide: A Technical Guide to its CAS Number, Nomenclature, and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hexaamminenickel(II) bromide, a coordination compound of interest in various chemical research and development applications. This document details its chemical identity, including CAS number and nomenclature, summarizes its key physicochemical properties, and provides a detailed experimental protocol for its synthesis.

Chemical Identification and Nomenclature

This compound is an inorganic coordination complex. The central metal atom is nickel in its +2 oxidation state, which is coordinated to six ammonia (B1221849) (NH₃) ligands. The positive charge of the complex cation, [Ni(NH₃)₆]²⁺, is balanced by two bromide anions.

The Chemical Abstracts Service (CAS) has assigned the number 13601-55-3 to this compound.[1][2] This unique identifier is crucial for unambiguous identification in databases and literature.

The systematic nomenclature for this compound, following IUPAC guidelines, is This compound . The prefix "hexaammine" indicates the presence of six ammonia ligands, "nickel(II)" specifies the central metal and its oxidation state, and "bromide" is the name of the counter-anion.

Structural and Chemical Formula

The chemical formula of this compound is [Ni(NH₃)₆]Br₂ . This formula explicitly shows the coordination of the six ammonia molecules to the nickel ion within the complex cation and the presence of two bromide ions.

Below is a diagram illustrating the relationship between the compound's name, its chemical formula, and its constituent parts.

References

A Technical Guide to Determining the Molar Mass and Formula Weight of [Ni(NH₃)₆]Br₂

For Immediate Release

This document provides a detailed methodology for calculating the molar mass and formula weight of the coordination compound hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require precise data for experimental design and analysis.

Introduction

This compound is an inorganic complex with significant applications in various chemical syntheses. Accurate determination of its molar mass and formula weight is fundamental for stoichiometric calculations, solution preparation, and quantitative analysis. This guide outlines the step-by-step process for this determination, presents the relevant data in a structured format, and provides a visual representation of the calculation workflow.

Understanding Molar Mass and Formula Weight

For the compound [Ni(NH₃)₆]Br₂, the terms "molar mass" and "formula weight" are often used interchangeably, though they have distinct definitions.

-

Molar Mass: The mass of one mole (approximately 6.022 x 10²³ formula units) of a substance, expressed in grams per mole ( g/mol ).

-

Formula Weight: The sum of the atomic weights of the atoms in a chemical formula, expressed in atomic mass units (amu).

Numerically, the molar mass and formula weight are equivalent. This guide will calculate this value based on the atomic masses of the constituent elements.

Calculation Methodology

The calculation of the molar mass of [Ni(NH₃)₆]Br₂ involves the summation of the atomic masses of all atoms present in the chemical formula. The formula indicates the presence of one nickel atom, six nitrogen atoms, eighteen hydrogen atoms, and two bromine atoms.

The formula for the calculation is as follows:

Molar Mass = (1 × Atomic Mass of Ni) + (6 × Atomic Mass of N) + (18 × Atomic Mass of H) + (2 × Atomic Mass of Br)

Data Presentation: Atomic and Molar Masses

The following table summarizes the atomic masses of the constituent elements and the calculated molar mass of [Ni(NH₃)₆]Br₂.

| Element | Symbol | Quantity | Atomic Mass (amu) | Total Mass (amu) |

| Nickel | Ni | 1 | 58.6934[1][2] | 58.6934 |

| Nitrogen | N | 6 | 14.007[3][4] | 84.042 |

| Hydrogen | H | 18 | 1.008[5][6] | 18.144 |

| Bromine | Br | 2 | 79.904[7][8] | 159.808 |

| Total | 320.6874 |

Therefore, the molar mass and formula weight of [Ni(NH₃)₆]Br₂ is 320.69 g/mol (rounded to two decimal places).

Visualizing the Calculation Workflow

The following diagram illustrates the logical steps involved in calculating the molar mass of [Ni(NH₃)₆]Br₂.

Experimental Protocols

While this guide focuses on the theoretical calculation, any experimental determination of molar mass would typically involve techniques such as mass spectrometry for precise isotopic analysis or colligative property measurements (e.g., boiling point elevation or freezing point depression) for determination in solution. The protocols for these experiments are extensive and depend on the specific instrumentation and desired accuracy. Researchers should consult standard analytical chemistry textbooks and instrument manuals for detailed experimental procedures.

Conclusion

The molar mass and formula weight of this compound, [Ni(NH₃)₆]Br₂, has been rigorously calculated to be 320.69 g/mol based on the standard atomic weights of its constituent elements. This value is critical for accurate and reproducible scientific research involving this compound.

References

- 1. #28 - Nickel - Ni [hobart.k12.in.us]

- 2. Atomic Weight of Nickel | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. #7 - Nitrogen - N [hobart.k12.in.us]

- 4. What is the atomic mass of nitrogen? [unacademy.com]

- 5. #1 - Hydrogen - H [hobart.k12.in.us]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. #35 - Bromine - Br [hobart.k12.in.us]

- 8. proprep.com [proprep.com]

A Technical Guide to the Physicochemical Properties of Hexaamminenickel(II) Bromide Crystals

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the appearance, color, morphology, and crystallographic properties of hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂. The document synthesizes key data from scientific literature, presenting it in a structured format for ease of reference and comparison. Detailed experimental protocols for synthesis and characterization are included, alongside graphical representations of workflows and molecular structures to facilitate understanding.

Appearance and Color

This compound is a crystalline solid. The distinct coloration of the complex arises from the hexaamminenickel(II), [Ni(NH₃)₆]²⁺, cation. While the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺, is typically bright green, the coordination of six ammonia (B1221849) ligands to the nickel center imparts a characteristic blue to purple color to the resulting complex and its salts.[1]

Morphology and Crystallography

The morphology of this compound crystals is characteristically octahedral.[2] Scanning Electron Microscopy (SEM) analysis reveals that the synthesized particles are often polydisperse and can form agglomerates.[2] These visible octahedral units are consistent with the underlying cubic crystal structure, where the surfaces of the octahedra correspond to the (111) planes.[2]

At ambient temperature, [Ni(NH₃)₆]Br₂ is isostructural with the corresponding chloride and iodide complexes, crystallizing in a cubic system with the K₂PtCl₆-type structure.[2] Upon cooling, it undergoes a phase transition to a low-symmetry, monoclinic structure.[3]

The quantitative crystallographic data for this compound at room temperature is summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Cubic | [2] |

| Space Group | Fm-3m | [2] |

| Structure Type | K₂PtCl₆ | [2] |

| ICDD PDF No. | 24-802 | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound crystals as cited in the literature.

A common laboratory procedure for the synthesis of [Ni(NH₃)₆]Br₂ involves the precipitation of the complex from an aqueous solution of a nickel(II) salt by the addition of ammonia. A representative protocol is detailed below, adapted from literature procedures.[2]

-

Preparation of Nickel(II) Hydroxide (B78521): A solution of nickel(II) sulfate (B86663) is treated with sodium hydroxide to precipitate nickel(II) hydroxide.

-

Formation of the Hexaammine Complex: The nickel(II) hydroxide precipitate is dissolved in a 25% aqueous ammonia solution. This step forms the soluble [Ni(NH₃)₆]²⁺ complex ion.

-

Precipitation of the Bromide Salt: Hydrobromic acid is added to the solution, followed by further addition of concentrated ammonia to precipitate the [Ni(NH₃)₆]Br₂ salt.

-

Isolation and Purification: The precipitated crystals are isolated using a Büchner funnel under vacuum.

-

Washing: The collected crystals are washed sequentially with concentrated ammonia and then acetone (B3395972) to remove impurities and residual water.[2]

-

Drying: The final product is air-dried under reduced pressure.[2]

The structural and morphological properties of the synthesized crystals are confirmed using various analytical techniques.

-

Powder X-ray Diffraction (PXRD): PXRD is the primary technique used to confirm the phase purity and determine the crystal structure of the synthesized [Ni(NH₃)₆]Br₂. The resulting diffraction pattern is compared with standard data, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) No. 24-802, to verify the cubic Fm-3m structure.[2]

-

Scanning Electron Microscopy (SEM): SEM is employed to visualize the crystal morphology. Micrographs provide direct evidence of the characteristic octahedral shape of the crystals and offer insights into particle size distribution and the extent of agglomeration.[2][4]

-

Thermal Analysis (TG/DTA-MS): Simultaneous Thermogravimetry/Differential Thermal Analysis coupled with Mass Spectrometry (TG/DTA-MS) is used to study the thermal stability and decomposition of the complex.[4][5] This analysis reveals the multi-step deamination process, where ammonia molecules are lost upon heating.[4][5] The thermal decomposition of hexaamminenickel(II) halides generally proceeds in multiple steps, with stability increasing with the size of the halide ion.[6]

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental structure of the this compound complex.

Caption: Experimental workflow for the synthesis of [Ni(NH₃)₆]Br₂.

Caption: Workflow for the characterization of [Ni(NH₃)₆]Br₂ crystals.

Caption: 2D representation of the [Ni(NH₃)₆]²⁺ complex with bromide counter-ions.

References

A Comprehensive Technical Guide to the d⁸ Electronic Configuration of Nickel(II) in an Octahedral Field

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure, spectroscopic, and magnetic properties of Nickel(II) ions in an octahedral ligand field. The d⁸ electronic configuration of Ni(II) serves as a classic example in coordination chemistry, offering fundamental insights into ligand field theory and its applications in characterizing metal complexes. This document is intended to be a valuable resource for professionals in research, and drug development who work with transition metal complexes.

Theoretical Background: The d⁸ Configuration in an Octahedral Field

In an octahedral ligand field, the five degenerate d-orbitals of the free Ni(II) ion are split into two energy levels: a lower-energy triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy doubly degenerate eg set (dx²-y², dz²). For a d⁸ ion like Ni(II), the electronic configuration in an octahedral field is t₂g⁶eg².[1] This configuration results in two unpaired electrons in the eg orbitals, leading to paramagnetic behavior.[1]

The ground state term for a d⁸ ion in an octahedral field is ³A₂g.[2] Unlike d⁴, d⁵, d⁶, and d⁷ configurations, the d⁸ configuration in an octahedral field does not exhibit high-spin and low-spin variations because the arrangement of eight electrons in the split d-orbitals is unambiguous regardless of the ligand field strength.[3][4] Consequently, the Tanabe-Sugano diagram for a d⁸ system is not divided into two parts.[3] The absence of orbital degeneracy in the ground state (the t₂g orbitals are completely filled and the eg orbitals are symmetrically occupied) means that regular octahedral Ni(II) complexes are not expected to show Jahn-Teller distortion.[5][6]

Electronic Spectra and Tanabe-Sugano Diagram

The electronic absorption spectra of octahedral Ni(II) complexes are characterized by three spin-allowed d-d transitions.[7] These transitions correspond to the excitation of an electron from the ³A₂g ground state to one of three excited triplet states: ³T₂g, ³T₁g(F), and ³T₁g(P).[2][8] The energies of these transitions can be predicted and analyzed using a Tanabe-Sugano diagram for a d⁸ configuration.[2][8]

The three spin-allowed transitions are:

-

ν₁: ³A₂g → ³T₂g

-

ν₂: ³A₂g → ³T₁g(F)

-

ν₃: ³A₂g → ³T₁g(P)

The Tanabe-Sugano diagram plots the energy of these electronic states (normalized by the Racah parameter, B) as a function of the ligand field splitting parameter (Δo, or 10Dq), also normalized by B.[3] From the experimental UV-Vis spectrum, the values of Δo and B can be determined.

Quantitative Data: Ligand Field Parameters for Selected Ni(II) Complexes

The ligand field splitting parameter (Δo or 10Dq) and the Racah interelectronic repulsion parameter (B) are crucial for describing the electronic structure of Ni(II) complexes. These parameters are influenced by the nature of the ligands coordinated to the metal ion. Below is a summary of these parameters for some representative octahedral Ni(II) complexes.

| Complex | Ligand(s) | ν₁ (cm⁻¹) | ν₂ (cm⁻¹) | ν₃ (cm⁻¹) | Δo (cm⁻¹) | B (cm⁻¹) | Reference(s) |

| [Ni(H₂O)₆]²⁺ | H₂O | 8,500 | 15,400 | 26,000 | 8,500 | 945 | [9] |

| [Ni(NH₃)₆]²⁺ | NH₃ | 10,750 | 17,500 | 28,200 | 10,750 | - | [10] |

| [Ni(bipy)₃]²⁺ | 2,2'-bipyridyl | 12,700 | 19,400 | - | 12,700 | - | [9] |

| [Ni(phen)₃]²⁺ | o-phenanthroline | 12,700 | 19,400 | - | 12,700 | - | [9] |

| [Ni(terpyCOOH)₂]²⁺ | 4′-carboxyl-2,2′:6′,2″-terpyridine | - | - | - | - | - | [11] |

| [Ni(terpyepy)₂]²⁺ | 4′-[(2-pyridin-4-yl)ethynyl]-2,2′:6′,2″-terpyridine | - | - | - | - | - | [11] |

Note: The determination of B often requires the observation of at least two of the three spin-allowed transitions. In some cases, only Δo is reported.

Magnetic Properties

Octahedral Ni(II) complexes, with their t₂g⁶eg² configuration, possess two unpaired electrons, leading to paramagnetism.[1] The theoretical spin-only magnetic moment (μ_so) can be calculated using the formula:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons. For Ni(II) (n=2), the spin-only magnetic moment is approximately 2.83 Bohr Magnetons (B.M.).[12] Experimentally observed magnetic moments for octahedral Ni(II) complexes are typically in the range of 2.8 to 3.4 B.M.[1][13] Values higher than the spin-only value are common and are attributed to orbital contributions to the magnetic moment, which arise from spin-orbit coupling.[12]

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the electronic absorption spectrum of a Ni(II) complex and to calculate the ligand field splitting parameter (Δo).

Methodology:

-

Sample Preparation: Prepare a solution of the Ni(II) complex of a known concentration using a suitable solvent (e.g., water, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 for the d-d transitions.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the complex solution over a wavelength range that encompasses the expected d-d transitions (typically 200-1100 nm).

-

-

Data Analysis:

-

Identify the wavelengths (λ_max) of the absorption maxima corresponding to the ν₁, ν₂, and ν₃ transitions.

-

Convert the wavelengths to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm).

-

The energy of the lowest energy transition (ν₁) directly corresponds to the value of Δo (or 10Dq).[14]

-

The Racah parameter, B, can be calculated from the energies of the observed transitions using established equations.[7][15]

-

Magnetic Susceptibility Measurement

Objective: To determine the effective magnetic moment (μ_eff) of a Ni(II) complex to confirm its high-spin d⁸ configuration.

Methodology:

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is commonly used for these measurements.[11][16]

-

Sample Preparation: A polycrystalline sample of the Ni(II) complex is packed into a suitable sample holder. The mass of the sample is accurately measured.

-

Data Collection:

-

The magnetic susceptibility (χ) is measured over a range of temperatures (e.g., 2-300 K) at a constant applied magnetic field.[11]

-

-

Data Analysis:

-

The measured susceptibility is corrected for the diamagnetic contributions of the sample holder and the constituent atoms of the complex (Pascal's constants).[16]

-

The molar magnetic susceptibility (χ_M) is calculated.

-

The effective magnetic moment (μ_eff) is determined from the temperature dependence of the magnetic susceptibility using the equation: μ_eff = √[8χ_M T].

-

The data can be fitted to the Curie-Weiss law to account for any intermolecular interactions.

-

Conclusion

The d⁸ electronic configuration of Ni(II) in an octahedral field provides a robust framework for understanding fundamental principles of coordination chemistry. The predictable electronic spectra and magnetic behavior make these complexes ideal for educational and research purposes. For professionals in drug development, a thorough understanding of the electronic structure of metallo-complexes is crucial for designing molecules with specific therapeutic or diagnostic functions. The experimental techniques outlined in this guide are foundational for the characterization of these and other transition metal compounds.

References

- 1. repo.journalnx.com [repo.journalnx.com]

- 2. d8 Tanabe-Sugano diagram [wwwchem.uwimona.edu.jm]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tanabe–Sugano diagram - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. chemijournal.com [chemijournal.com]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. avanti-journals.com [avanti-journals.com]

- 16. Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Laboratory Synthesis of Hexaamminenickel(II) Bromide

Introduction

Hexaamminenickel(II) bromide, [Ni(NH₃)₆]Br₂, is a coordination compound in which a central nickel(II) ion is coordinated to six ammonia (B1221849) ligands. This complex is a versatile precursor in inorganic synthesis and serves as a source of nickel(II) ions in various chemical reactions. The synthesis of hexaamminenickel(II) complexes is a common procedure in undergraduate and research laboratories to demonstrate the principles of coordination chemistry, including ligand exchange and precipitation reactions. The general method involves the displacement of water ligands in an aqueous solution of a nickel(II) salt by ammonia ligands, leading to the precipitation of the less soluble hexaammine complex.[1][2] This document provides a detailed protocol for the laboratory preparation of this compound.

Reaction Scheme

The synthesis proceeds via the following ligand exchange reaction:

[Ni(H₂O)₆]Br₂(aq) + 6 NH₃(aq) → [Ni(NH₃)₆]Br₂(s) + 6 H₂O(l)

Experimental Protocol

Materials and Equipment

-

Nickel(II) bromide hexahydrate (NiBr₂·6H₂O)

-

Concentrated aqueous ammonia (NH₃, ~15 M)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Glass stirring rod

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Watch glass

-

Spatula

-

Analytical balance

Safety Precautions

-

Nickel(II) bromide is harmful if swallowed and is a suspected carcinogen.

-

Concentrated ammonia is corrosive and has a pungent odor. All manipulations involving concentrated ammonia should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Procedure

-

Dissolution of Nickel(II) Bromide: Weigh approximately 5.0 g of nickel(II) bromide hexahydrate and record the exact mass. Transfer the solid to a 100 mL beaker and add 15 mL of deionized water. Stir the mixture with a glass rod until the solid is completely dissolved. The resulting solution should be green.

-

Formation of the Hexaammine Complex: In a fume hood, slowly add 25 mL of concentrated aqueous ammonia to the nickel(II) bromide solution while stirring continuously. A significant color change from green to blue and then to purple should be observed, indicating the formation of the hexaamminenickel(II) complex. The addition of ammonia is exothermic, and the beaker may become warm.

-

Crystallization: Cool the reaction mixture in an ice bath for 30 minutes to promote the precipitation of the purple crystals of this compound.

-

Isolation of the Product: Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of deionized water to ensure a good seal.

-

Filtration and Washing: Turn on the vacuum and pour the cold reaction mixture into the Büchner funnel to collect the crystals. Wash the collected crystals with two 10 mL portions of cold ethanol to remove any unreacted starting materials and excess ammonia.

-

Drying: Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.

-

Final Drying and Weighing: Carefully transfer the purple crystals from the filter paper to a pre-weighed watch glass. Allow the product to air-dry completely. Once dry, weigh the watch glass with the product to determine the final mass of the this compound.

Data Presentation

| Substance | Molar Mass ( g/mol ) | Mass Used (g) | Moles (mol) | Theoretical Yield (g) |

| Nickel(II) bromide hexahydrate (NiBr₂·6H₂O) | 326.59 | ~5.0 | Calculated | - |

| This compound ([Ni(NH₃)₆]Br₂) | 320.68[3] | - | - | Calculated |

Calculations for the table will be based on the actual mass of NiBr₂·6H₂O weighed.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Spectrophotometric Quantification of Nickel in Ammine Complexes

Introduction

Nickel (II) ions readily form stable and distinctly colored ammine complexes, such as hexaamminenickel(II) ([Ni(NH₃)₆]²⁺), which are of significant interest in coordination chemistry, materials science, and catalysis.[1] Accurate quantification of nickel within these complexes is crucial for quality control, reaction monitoring, and stoichiometric analysis. This application note describes a robust and widely used spectrophotometric method for the determination of nickel concentration in aqueous solutions of its ammine complexes. The method is based on the highly specific and sensitive colorimetric reaction between nickel(II) and dimethylglyoxime (B607122) (DMG) in an alkaline medium to form a stable, red-colored nickel(II) dimethylglyoximate complex, Ni(DMG)₂.[2]

Principle of the Method

The spectrophotometric analysis of nickel in ammine complexes involves a ligand exchange reaction. In an ammoniacal solution, nickel exists as a pale blue hexaamminenickel(II) complex.[3] Upon the addition of an alcoholic solution of dimethylglyoxime, the ammonia (B1221849) ligands are displaced by the bidentate DMG ligands to form a intensely colored, square planar bis(dimethylglyoximato)nickel(II) complex.[4] This red complex is sparingly soluble in water but can be stabilized in the aqueous phase for spectrophotometric measurement or extracted into an organic solvent.[5]

The reaction is typically carried out in a buffered alkaline solution (pH 9-12) to ensure the complete formation of the Ni(DMG)₂ complex.[6][7] The intensity of the red color is directly proportional to the concentration of nickel in the sample, obeying the Beer-Lambert law over a specific concentration range. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 445 nm for the Ni(DMG)₂ complex.[8] By constructing a calibration curve using standard solutions of known nickel concentrations, the concentration of nickel in an unknown ammine complex sample can be accurately determined.

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents, the analytical sample from a nickel ammine complex, and the subsequent spectrophotometric determination of nickel concentration.

Protocol 1: Preparation of Reagents

-

Standard Nickel Stock Solution (1000 ppm):

-

Accurately weigh 4.479 g of nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or 4.049 g of nickel(II) chloride hexahydrate (NiCl₂·6H₂O).

-

Dissolve the salt in deionized water in a 1000 mL volumetric flask.

-

Add 10 mL of concentrated nitric acid (HNO₃) to prevent hydrolysis.

-

Dilute to the mark with deionized water and mix thoroughly.

-

-

Standard Nickel Working Solutions (1-20 ppm):

-

Prepare a series of standard solutions by diluting the stock solution. For example, to prepare a 10 ppm solution, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

-

-

Dimethylglyoxime Solution (1% w/v in ethanol):

-

Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

-

-

Ammonia Buffer Solution (pH 10):

-

Dissolve 17.5 g of ammonium (B1175870) chloride (NH₄Cl) in 172 mL of concentrated ammonium hydroxide (B78521) (NH₄OH).

-

Dilute to 250 mL with deionized water.

-

-

Oxidizing Agent (Saturated Bromine Water - Optional but Recommended):

-

In a fume hood, add a few milliliters of liquid bromine to a bottle containing deionized water.

-

Shake well to saturate the water. A small excess of liquid bromine should remain at the bottom.

-

Protocol 2: Spectrophotometric Determination of Nickel in an Ammine Complex

-

Sample Preparation:

-

Accurately weigh a known amount of the nickel ammine complex (e.g., [Ni(NH₃)₆]Cl₂) and dissolve it in a known volume of deionized water to obtain a solution with an estimated nickel concentration within the working range of the calibration curve (e.g., 1-20 ppm).

-

-

Preparation of the Calibration Curve:

-

Pipette known volumes (e.g., 1, 2, 5, 10, 15, and 20 mL) of the 10 ppm standard nickel working solution into a series of 50 mL volumetric flasks.

-

To each flask, and to a separate flask for the blank (containing only deionized water), add the following reagents in the order listed, mixing after each addition:

-

5 mL of the ammonia buffer solution (pH 10).

-

(Optional) 2 mL of saturated bromine water. Swirl to mix.

-

5 mL of the 1% dimethylglyoxime solution.

-

-

Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for 10-15 minutes for full color development.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 445 nm.

-

Use the blank solution to zero the instrument.

-

Measure the absorbance of each standard solution and the prepared sample solution.

-

Record the absorbance values.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus nickel concentration (in ppm) for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of nickel in the sample.

-

Account for any dilutions made during the sample preparation to determine the nickel concentration in the original ammine complex.

-

Data Presentation

The following tables summarize typical quantitative data obtained during the spectrophotometric analysis of nickel.

Table 1: Calibration Curve Data for Nickel Quantification [9]

| Concentration (ppm) | Absorbance |

| 0 | 0.0005 |

| 1 | 0.0557 |

| 5 | 0.1896 |

| 10 | 0.2456 |

| 20 | 0.4890 |

Table 2: Molar Absorptivity of Nickel-Dimethylglyoxime Complex

| Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Solvent | Reference |

| 375 | 3.2 x 10³ | Chloroform | [7] |

| 470 | 1.05 x 10⁴ | Aqueous (pH 9.0) | |

| 610-650 | (1.3-1.7) x 10⁴ | Chloroform | [10] |

Mandatory Visualizations

Caption: Experimental workflow for the spectrophotometric analysis of nickel.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]

- 3. Lab Report on Preparation and Spectrophotometric analysis of a Ni(II) Complex [art-xy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.bu.edu [people.bu.edu]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

Application of Thermogravimetric Analysis-Mass Spectrometry (TG-MS) for Studying the Thermal Decomposition of Hexaamminenickel(II) Bromide, [Ni(NH3)6]Br2

Introduction